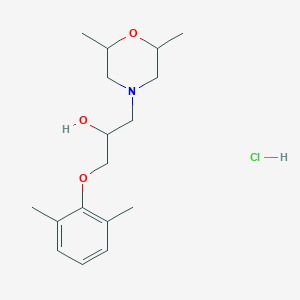
1-(2,6-dimethyl-4-morpholinyl)-3-(2,6-dimethylphenoxy)-2-propanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-dimethyl-4-morpholinyl)-3-(2,6-dimethylphenoxy)-2-propanol hydrochloride, also known as DMPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMPP is a selective β2-adrenoceptor agonist that has been shown to have a variety of biochemical and physiological effects. In
Mécanisme D'action
1-(2,6-dimethyl-4-morpholinyl)-3-(2,6-dimethylphenoxy)-2-propanol hydrochloride selectively activates β2-adrenoceptors, leading to a variety of biochemical and physiological effects. Activation of β2-adrenoceptors leads to the relaxation of smooth muscle, resulting in bronchodilation. It also increases cardiac output by increasing heart rate and contractility. In addition, 1-(2,6-dimethyl-4-morpholinyl)-3-(2,6-dimethylphenoxy)-2-propanol hydrochloride has been shown to stimulate glycogenolysis and gluconeogenesis, leading to an increase in blood glucose levels.
Biochemical and Physiological Effects:
1-(2,6-dimethyl-4-morpholinyl)-3-(2,6-dimethylphenoxy)-2-propanol hydrochloride has a variety of biochemical and physiological effects that make it a useful tool for scientific research. It has been shown to induce bronchodilation in animal models, making it a potential treatment for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). 1-(2,6-dimethyl-4-morpholinyl)-3-(2,6-dimethylphenoxy)-2-propanol hydrochloride has also been shown to increase cardiac output, making it a potential treatment for heart failure. In addition, 1-(2,6-dimethyl-4-morpholinyl)-3-(2,6-dimethylphenoxy)-2-propanol hydrochloride has been shown to stimulate glycogenolysis and gluconeogenesis, making it a potential treatment for diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,6-dimethyl-4-morpholinyl)-3-(2,6-dimethylphenoxy)-2-propanol hydrochloride has several advantages as a tool for scientific research. It is a selective β2-adrenoceptor agonist, meaning that its effects can be specifically attributed to the activation of these receptors. It also has a relatively long half-life, allowing for sustained activation of β2-adrenoceptors. However, 1-(2,6-dimethyl-4-morpholinyl)-3-(2,6-dimethylphenoxy)-2-propanol hydrochloride also has several limitations. It has a relatively low potency compared to other β2-adrenoceptor agonists, meaning that higher concentrations may be required to achieve desired effects. In addition, 1-(2,6-dimethyl-4-morpholinyl)-3-(2,6-dimethylphenoxy)-2-propanol hydrochloride has a relatively short duration of action, making it less suitable for long-term studies.
Orientations Futures
There are several future directions for research involving 1-(2,6-dimethyl-4-morpholinyl)-3-(2,6-dimethylphenoxy)-2-propanol hydrochloride. One potential area of research is the development of more potent and selective β2-adrenoceptor agonists. Another potential area of research is the investigation of the effects of β2-adrenoceptor agonists on gene expression and protein synthesis. Finally, 1-(2,6-dimethyl-4-morpholinyl)-3-(2,6-dimethylphenoxy)-2-propanol hydrochloride could be used to investigate the role of β2-adrenoceptors in other physiological processes, such as immune function and wound healing.
Méthodes De Synthèse
1-(2,6-dimethyl-4-morpholinyl)-3-(2,6-dimethylphenoxy)-2-propanol hydrochloride can be synthesized through a multi-step process that involves the reaction of 2,6-dimethylphenol with epichlorohydrin to form 2-(2,6-dimethylphenoxy)propanol. This intermediate is then reacted with morpholine in the presence of a catalyst to form 1-(2,6-dimethyl-4-morpholinyl)-3-(2,6-dimethylphenoxy)-2-propanol. The final step involves the addition of hydrochloric acid to form the hydrochloride salt of 1-(2,6-dimethyl-4-morpholinyl)-3-(2,6-dimethylphenoxy)-2-propanol hydrochloride.
Applications De Recherche Scientifique
1-(2,6-dimethyl-4-morpholinyl)-3-(2,6-dimethylphenoxy)-2-propanol hydrochloride has been extensively studied for its potential applications in scientific research. It has been used as a tool to study the role of β2-adrenoceptors in various physiological processes, including bronchodilation, cardiac function, and glucose metabolism. 1-(2,6-dimethyl-4-morpholinyl)-3-(2,6-dimethylphenoxy)-2-propanol hydrochloride has also been used to investigate the effects of β2-adrenoceptor agonists on gene expression and protein synthesis.
Propriétés
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-3-(2,6-dimethylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3.ClH/c1-12-6-5-7-13(2)17(12)20-11-16(19)10-18-8-14(3)21-15(4)9-18;/h5-7,14-16,19H,8-11H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSENXICKTDXHHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(COC2=C(C=CC=C2C)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(1-azocanyl)-3-pyridinyl]-N-(1H-benzimidazol-2-ylmethyl)methanamine](/img/structure/B4932798.png)

![1-[3-(3,4-dimethoxyphenyl)propanoyl]-N-phenyl-3-piperidinamine](/img/structure/B4932809.png)
![(2,4-dimethylbenzyl)[2-(1H-indol-3-yl)ethyl]amine](/img/structure/B4932810.png)


![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-4-morpholinesulfonamide](/img/structure/B4932821.png)


![1-(4-iodophenyl)-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B4932832.png)
![3-[2-hydroxy-3-(2-methylphenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4932842.png)
![2-(1,3-benzothiazol-2-yl)-4-(1-{[3-(4-morpholinyl)propyl]amino}ethylidene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4932852.png)
![2-[2-(2,6-dimethyl-1-piperidinyl)-1-methyl-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4932866.png)
![N-(4-bromophenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B4932887.png)